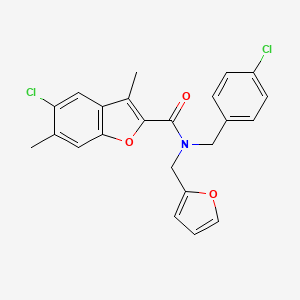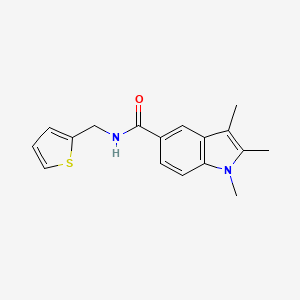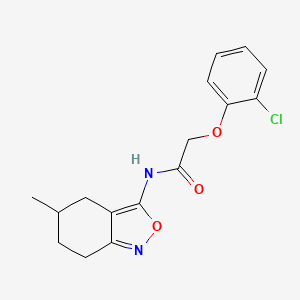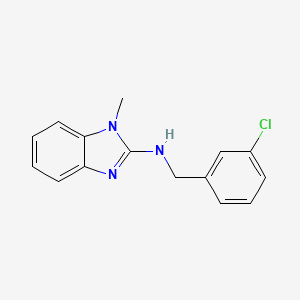
5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core substituted with chloro, chlorophenyl, and furan groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro, chlorophenyl, and furan substituents. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. Large-scale synthesis would require optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H19Cl2NO3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H19Cl2NO3/c1-14-10-21-19(11-20(14)25)15(2)22(29-21)23(27)26(13-18-4-3-9-28-18)12-16-5-7-17(24)8-6-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
ULXPFCCNLSFPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(4-nitrophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11406701.png)
![1-(4-bromophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B11406705.png)
![5-chloro-2-(ethylsulfanyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B11406708.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406713.png)
![6-ethyl-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406720.png)
![3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11406721.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methoxybenzyl)-1,3-thiazol-5-amine](/img/structure/B11406733.png)

![2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11406751.png)
![1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine](/img/structure/B11406762.png)

![5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11406774.png)
